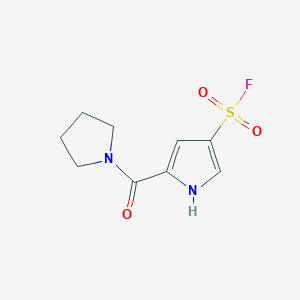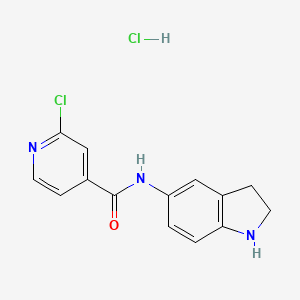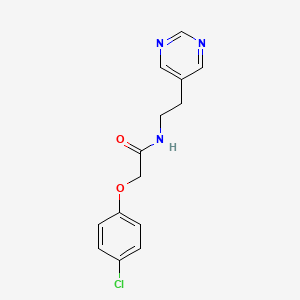![molecular formula C19H14N6O2 B2562555 1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione CAS No. 892284-79-6](/img/structure/B2562555.png)
1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2-Phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione” belongs to a class of synthetic compounds known as 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazolines . These compounds have been developed in the search for novel, biologically effective heterocyclic agents .
Synthesis Analysis
The synthesis of these compounds involves several methods, including thiolation of oxo derivatives, [5+1] cyclocondensation of [2-(3-heteroaryl-[1,2,4]triazol-5-yl)phenyl]amines with carbon disulfide, potassium ethyl xanthogenate, or aryl isothiocyanates, and in situ reaction of 2-isothiocyanatobenzonitrile with hydrazides .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a triazolo[1,5-c]quinazoline core and various substituents. The exact structure would depend on the specific substituents and their positions on the core structure .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific substituents and reaction conditions. For example, a series of N-R-2-[(2-heteroaryl-[1,2,4]triazole-[1,5-c]quinazoline-5-yl)thio]acetamides were obtained by aminolysis of the corresponding acetic acids and alkylation of potassium thiolates with N-R-2-chloroacetamides .Orientations Futures
The future directions for research on these compounds could include further studies to elucidate their mechanisms of action, optimize their synthesis methods, and assess their safety and efficacy in preclinical and clinical studies. The potential antibacterial activity of these compounds suggests that they could be developed into new antibiotics .
Propriétés
IUPAC Name |
1-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c26-15-10-11-16(27)24(15)23-19-20-14-9-5-4-8-13(14)18-21-17(22-25(18)19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICIENGCAUGEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)NC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2562472.png)
![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2562478.png)
![ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2562479.png)



![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)


![2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2562491.png)

